1,3-bis[3-(dimethylamino)propyl]urea;1-chloro-2-(2-chloroethoxy)ethane
Description
Properties
IUPAC Name |
1,3-bis[3-(dimethylamino)propyl]urea;1-chloro-2-(2-chloroethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N4O.C4H8Cl2O/c1-14(2)9-5-7-12-11(16)13-8-6-10-15(3)4;5-1-3-7-4-2-6/h5-10H2,1-4H3,(H2,12,13,16);1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKAGBGPQBZUIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)NCCCN(C)C.C(CCl)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68555-36-2 | |
| Record name | Bis(2-chloroethyl) ether-1,3-bis[3-(dimethylamino)propyl]urea copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68555-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68555-36-2 | |
| Record name | Urea, N,N'-bis[3-(dimethylamino)propyl]-, polymer with 1,1'-oxybis[2-chloroethane] | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Urea, N,N'-bis[3-(dimethylamino)propyl]-, polymer with 1,1'-oxybis[2-chloroethane] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.071 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
The amine reacts with triphosgene in an aprotic solvent (e.g., toluene) under cooled conditions (0–50°C) to form an intermediate carbamoyl chloride, which subsequently undergoes nucleophilic attack by a second amine molecule to yield the urea derivative. The exothermic reaction requires precise temperature control to minimize side products.
Representative Procedure (Patent CN108299245B):
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Step 1: N,N-Dimethyl-1,3-propanediamine (3 mol) is dissolved in toluene and reacted with triphosgene (0.5 mol) at 10°C for 2 hours, forming N,N'-bis(3-dimethylaminopropyl)urea hydrochloride .
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Step 2: Neutralization with potassium carbonate (3 mol) liberates the free base, followed by azeotropic water removal and solvent distillation to isolate the urea.
Optimized Parameters:
| Parameter | Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–50°C | Higher temps accelerate side reactions |
| Reaction Time | 0.5–5 hours | Prolonged time improves conversion |
| Solvent | Toluene | Aprotic medium prevents hydrolysis |
| Neutralizing Agent | K2CO3/Na2CO3 | Excess base ensures complete deprotonation |
Yields typically exceed 85%, with purity >98% confirmed by gas chromatography.
Synthesis of 1-Chloro-2-(2-Chloroethoxy)Ethane
This component is derived from N-bis(2-chloroethyl)amine , which reacts with isocyanates (e.g., phenyl isocyanate) to form substituted ureas. Intramolecular rearrangements under specific conditions yield cyclic structures.
Key Reaction Pathways
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Urea Formation: N-Bis(2-chloroethyl)amine reacts with phenyl isocyanate in diethyl ether at low temperatures (-10°C) to produce N-phenyl-N'-bis(2-chloroethyl)urea .
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Rearrangement: Heating the urea in ethanol induces cyclization to 2-(N-phenylimino)-3-(2'-chloroethyl)oxazolidine , confirmed by IR and NMR spectroscopy.
Critical Observations:
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Ethanol acts as both solvent and proton donor, facilitating oxazolidine formation.
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Chloroethyl groups remain intact during rearrangement, preserving functionality for downstream applications.
Analytical Validation
Spectroscopic Characterization
Chemical Reactions Analysis
1,3-bis[3-(dimethylamino)propyl]urea;1-chloro-2-(2-chloroethoxy)ethane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Applications in Organic Synthesis
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Catalysis in Polymer Synthesis :
- 1,3-bis[3-(dimethylamino)propyl]urea serves as a catalyst in the production of polyurethanes. It facilitates the reaction between isocyanates and polyols, leading to the formation of polyurethane materials with desirable mechanical properties.
- Case Study : A study demonstrated that using this compound as a catalyst improved the reaction rates and yields in the synthesis of flexible polyurethane foams, highlighting its efficiency compared to traditional catalysts .
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Reagent for Amines and Polyols Quantification :
- This compound is utilized as a reagent for the quantification of amines and polyols, which are critical in biochemical assays. Its ability to form stable complexes with these molecules allows for accurate measurements.
- Data Table :
| Compound | Application | Method |
|---|---|---|
| 1,3-bis[3-(dimethylamino)propyl]urea | Quantification of amines | Spectrophotometry |
| Polyols | Biochemical assays | Chromatography |
Biological Applications
-
Biochemical Assays :
- The compound exhibits significant biological activity, particularly in forming supramolecular structures such as gels and capsules through hydrogen bonding. This property is harnessed in drug delivery systems.
- Case Study : Research indicated that formulations containing this compound enhanced the stability and release profile of therapeutic agents in vitro .
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Toxicological Studies :
- While 1,3-bis[3-(dimethylamino)propyl]urea has beneficial applications, it also poses risks such as skin irritation upon contact. Studies have documented its irritant nature, necessitating careful handling in laboratory settings.
- Data Table :
| Effect | Observation |
|---|---|
| Skin Irritation | Significant upon contact |
| Eye Damage | Serious upon exposure |
Industrial Applications
- Synthesis of Nanoparticles :
-
Liposome Preparation :
- It is also used in preparing liposomes for drug delivery systems, improving the bioavailability of pharmaceutical compounds.
- Data Table :
| Application | Description |
|---|---|
| Liposome Preparation | Enhances drug solubility and stability |
| Nanoparticle Synthesis | Improves catalytic activity |
Mechanism of Action
The mechanism of action of 1,3-bis[3-(dimethylamino)propyl]urea;1-chloro-2-(2-chloroethoxy)ethane involves its interaction with microbial cell membranes, leading to disruption and eventual cell death. The molecular targets include membrane proteins and lipids, which are essential for maintaining cell integrity .
Comparison with Similar Compounds
Chemical Overview
The compounds 1,3-bis[3-(dimethylamino)propyl]urea and 1-chloro-2-(2-chloroethoxy)ethane are monomers that polymerize to form Polyquaternium-2 (CAS 68555-36-2), a cationic polymer widely used in cosmetics.
- 1,3-bis[3-(dimethylamino)propyl]urea: Structure: A urea derivative with two dimethylamino-propyl groups. Role: Acts as a cationic monomer, contributing to antistatic and film-forming properties .
- 1-Chloro-2-(2-chloroethoxy)ethane: Structure: A dichlorinated ether (synonymous with bis(2-chloroethyl) ether, CAS 111-44-4). Role: Serves as a crosslinking agent in polymerization, enhancing polymer stability .
Polyquaternium-2: Key Properties
- Function : Antistatic agent, emollient, and film former in hair and skin care products .
- Molecular Formula : (C11H26N4O)n·(C4H8Cl2O)n .
- Regulatory Status : Listed under chemical control laws with specific handling thresholds (e.g., 20 kg in certain jurisdictions) .
Polyquaternium-2 vs. Other Polyquaternium Polymers
Comparison with Non-Polyquaternium Compounds
Bis(2-chloroethyl) Ether (BCEE)
- Relation: 1-Chloro-2-(2-chloroethoxy)ethane is synonymous with BCEE, a standalone compound with industrial uses.
- BCEE lacks the urea-derived cationic properties critical for cosmetic applications .
Diethylene Glycol Dichloride
- Structure : Similar dichloroether backbone but without urea linkage.
Toxicity and Environmental Impact
- Polyquaternium-2: The presence of chlorinated monomers raises concerns about residual unreacted 1-chloro-2-(2-chloroethoxy)ethane, which is regulated under acute exposure guidelines .
Alternatives :
Performance in Cosmetic Formulations
- Antistatic Efficiency: Polyquaternium-2 outperforms non-ionic polymers due to its high cationic charge density from dimethylamino groups .
- Film-Forming Durability : Superior to Polyquaternium-20 but less water-soluble than Polyquaternium-22 .
Biological Activity
1,3-bis[3-(dimethylamino)propyl]urea;1-chloro-2-(2-chloroethoxy)ethane is an organic compound with a complex structure that includes two dimethylamino groups, a propyl chain, and a urea moiety. Its molecular formula is C11H26N4O, and it has garnered attention for its diverse applications in chemistry, biology, and industry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential effects on biological systems, and relevant case studies.
The biological activity of 1,3-bis[3-(dimethylamino)propyl]urea is primarily attributed to its ability to form supramolecular structures through hydrogen bonding. This property enables it to act as a reagent for quantifying amines and polyols in various biochemical assays. The compound's interaction with biological systems can lead to significant effects, including:
- Formation of Gels and Capsules : It can create stable gel-like structures that are useful in drug delivery systems.
- Catalytic Properties : The compound acts as a catalyst in the synthesis of polyurethanes and other organic compounds.
Toxicological Profile
Despite its utility, 1,3-bis[3-(dimethylamino)propyl]urea poses certain risks:
- Irritation : Contact with skin or eyes can cause significant irritation and damage.
- Allergenic Potential : There is a possibility of allergic reactions upon exposure.
- Genotoxicity : Studies indicate that it does not exhibit mutagenic or teratogenic properties based on available data from Ames tests and chromosome aberration tests conducted on various cell lines .
Data Summary Table
The following table summarizes key biological activity data related to 1,3-bis[3-(dimethylamino)propyl]urea:
| Parameter | Value/Result |
|---|---|
| Molecular Formula | C11H26N4O |
| Boiling Point | 377.8°C |
| Flash Point | 182.3±23.7 °C |
| Density | 1.0±0.1 g/cm³ |
| Skin Irritation | Yes (causes irritation) |
| Eye Damage | Yes (serious damage upon contact) |
| Mutagenicity | Negative (Ames test) |
| Aquatic Toxicity (Daphnia magna) | EC50 = 93 mg/L (48h exposure) |
Case Study 1: Supramolecular Structures
Research has demonstrated the effectiveness of 1,3-bis[3-(dimethylamino)propyl]urea in forming supramolecular structures. A study showcased its ability to create hydrogels that encapsulate drugs for controlled release applications. The hydrogels exhibited favorable mechanical properties and biocompatibility, making them suitable for biomedical applications.
Case Study 2: Environmental Impact
Another study focused on the environmental implications of this compound when used in industrial processes. The findings indicated that while it does not exhibit high toxicity towards aquatic organisms at low concentrations, precautions should be taken to minimize exposure due to its irritant nature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
